(6-Methoxyquinolin-7-yl)acetaldehyde
Description
(6-Methoxyquinolin-7-yl)acetaldehyde is a quinoline-derived aldehyde characterized by a methoxy (-OCH₃) substituent at the 6-position of the quinoline ring and an acetaldehyde (-CH₂CHO) group at the 7-position. Quinoline derivatives are renowned for their pharmacological and chemical relevance, often serving as intermediates in synthesizing bioactive molecules. The acetaldehyde moiety introduces reactivity typical of aldehydes, such as nucleophilic addition and oxidation, while the methoxy group enhances solubility and electronic effects on the quinoline core.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-7-yl)acetaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-15-12-8-9-3-2-5-13-11(9)7-10(12)4-6-14/h2-3,5-8H,4H2,1H3 |
InChI Key |
GAVWYPYSFVNBJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of (6-Methoxyquinolin-7-yl)acetaldehyde with structurally related compounds highlights key differences in reactivity, stability, and applications:
Physical and Chemical Properties
- Volatility: Unlike simple acetaldehyde (b.p. 20.1°C), (6-Methoxyquinolin-7-yl)acetaldehyde is expected to have significantly higher boiling points due to increased molecular weight and hydrogen bonding from the quinoline ring .
- Solubility: The methoxy group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to nonpolar quinoline derivatives.
- Reactivity: The aldehyde group undergoes typical nucleophilic additions (e.g., forming imines with amines), while the quinoline ring participates in electrophilic substitutions, especially at the 8-position due to methoxy’s directing effects .
Industrial and Research Relevance
- Synthetic Utility: The compound’s aldehyde group serves as a handle for conjugation (e.g., Schiff base formation with drug candidates), while the quinoline core provides a scaffold for metal coordination (e.g., catalysis or imaging agents) .
- Environmental Impact: Unlike acetaldehyde, which is a pervasive indoor pollutant, (6-Methoxyquinolin-7-yl)acetaldehyde’s stability and lower volatility likely reduce environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
